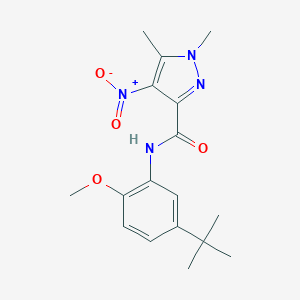![molecular formula C18H16F5NO2 B213675 N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as TFPPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of applications in different fields, including neuroscience, pharmacology, and biochemistry. In
作用机制
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide acts as a selective antagonist of the TRPC3 ion channel, which is involved in calcium signaling in cells. By blocking this channel, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can prevent the influx of calcium ions into cells, which can have a variety of physiological effects. In neurons, for example, the influx of calcium ions can lead to increased excitability and synaptic plasticity. By blocking the TRPC3 channel, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can reduce these effects and have neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on the TRPC3 ion channel, it has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant effects, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its selectivity for the TRPC3 ion channel. This allows researchers to specifically target this channel and study its effects without affecting other ion channels or physiological processes. However, one limitation of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for the study of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. One area of research is in the development of new drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has shown neuroprotective effects in animal models of these diseases, and further research may lead to the development of new treatments.
Another area of research is in the study of the TRPC3 ion channel and its role in physiological processes. N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can be used as a tool to study this channel and its effects, which may lead to a better understanding of its role in health and disease.
Finally, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide may also have potential applications in the development of new anti-inflammatory and anti-cancer drugs. Further research is needed to explore these possibilities and determine the full potential of this compound.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. It has been found to have a variety of applications in different fields, including neuroscience, pharmacology, and biochemistry. N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide acts as a selective antagonist of the TRPC3 ion channel, which is involved in a variety of physiological processes. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties, and may have potential applications in the development of new drugs for these conditions. Further research is needed to fully explore the potential of this compound and its future directions in scientific research.
合成方法
The synthesis of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves the reaction of 4-fluorobenzylamine with 3-(2,2,3,3-tetrafluoropropoxy)methylbenzoyl chloride in the presence of a base. This reaction results in the formation of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide as a white solid with a high purity level. The synthesis of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been studied extensively for its potential use in scientific research. One of the main applications of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is in neuroscience research, where it has been found to act as a selective antagonist of the TRPC3 ion channel. This ion channel is involved in a variety of physiological processes, including synaptic plasticity, neuronal excitability, and neuroprotection. By blocking the TRPC3 channel, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its use in neuroscience research, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has also been studied for its potential use in pharmacology and biochemistry. It has been found to have anti-inflammatory and anti-cancer properties, and may be useful in the development of new drugs for these conditions.
属性
产品名称 |
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide |
|---|---|
分子式 |
C18H16F5NO2 |
分子量 |
373.3 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C18H16F5NO2/c19-15-6-4-12(5-7-15)9-24-16(25)14-3-1-2-13(8-14)10-26-11-18(22,23)17(20)21/h1-8,17H,9-11H2,(H,24,25) |
InChI 键 |
STBFJSCBZBIKPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)COCC(C(F)F)(F)F)C(=O)NCC2=CC=C(C=C2)F |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)F)COCC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)
![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)


